molecular formula C18H17N5O2 B278914 N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Numéro de catalogue B278914
Poids moléculaire: 335.4 g/mol
Clé InChI: IIIVKNRRMDEZAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as AMACR inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. The AMACR inhibitor is a potent inhibitor of alpha-methylacyl-CoA racemase (AMACR), which is an enzyme that plays a crucial role in the metabolism of fatty acids. Inhibition of AMACR has been shown to have potential therapeutic effects in various types of cancer, including prostate, breast, and colon cancer.

Mécanisme D'action

The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor works by inhibiting the activity of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, which is an enzyme that plays a crucial role in the metabolism of fatty acids. N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide catalyzes the conversion of pristanoyl-CoA to Cis-3-decenoyl-CoA, which is an important step in the beta-oxidation of branched-chain fatty acids. Inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to the accumulation of pristanoyl-CoA, which induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor are primarily related to its inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. Inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to the accumulation of pristanoyl-CoA, which induces apoptosis and inhibits tumor growth. The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has also been shown to inhibit the growth and metastasis of breast and colon cancer cells. Additionally, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibition has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor in lab experiments is its potent inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, which makes it an effective tool for studying the role of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in cancer. However, the main limitation of using N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor is its specificity, as it may inhibit other enzymes that are structurally similar to N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. Additionally, the N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor may have off-target effects that could affect the results of lab experiments.

Orientations Futures

There are several future directions for the study of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor. One potential direction is the development of more potent and specific N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitors that can be used in clinical trials. Another direction is the study of the role of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in other types of cancer, such as lung and ovarian cancer. Additionally, the use of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance their therapeutic effects.

Méthodes De Synthèse

The synthesis of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor involves a multi-step process that starts with the reaction of 4-nitrobenzyl bromide with 4-methylbenzylamine to form 4-(4-methylphenyl)-1-benzylpiperidine. This intermediate is then reacted with acetic anhydride to form N-benzyl-4-(4-methylphenyl)piperidin-4-amine, which is further reacted with 4-acetylamino-phenylboronic acid to form the final product, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

Applications De Recherche Scientifique

The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has been extensively studied for its potential therapeutic effects in various types of cancer. In prostate cancer, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is overexpressed, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. Similarly, in breast and colon cancer, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibition has been shown to inhibit tumor growth and metastasis. The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has also been studied for its potential use in the diagnosis of prostate cancer, as N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a biomarker for this type of cancer.

Propriétés

Nom du produit

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Formule moléculaire

C18H17N5O2

Poids moléculaire

335.4 g/mol

Nom IUPAC

N-(4-acetamidophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-12-3-9-16(10-4-12)23-11-19-17(22-23)18(25)21-15-7-5-14(6-8-15)20-13(2)24/h3-11H,1-2H3,(H,20,24)(H,21,25)

Clé InChI

IIIVKNRRMDEZAR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C

SMILES canonique

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.